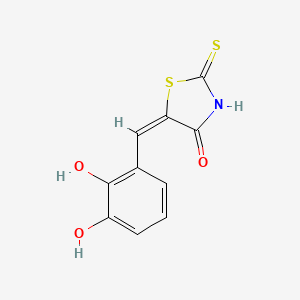

(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-6-3-1-2-5(8(6)13)4-7-9(14)11-10(15)16-7/h1-4,12-13H,(H,11,14,15)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGSRAFJAIEKU-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,3-dihydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Substitution: The hydroxyl groups on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

- Molecular Formula : C₁₀H₇N₁O₃S₂

- Molecular Weight : 253.30 g/mol

- CAS Number : 590376-71-9

The structural characteristics of (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one contribute significantly to its biological activities. The presence of the thiazole ring and the hydroxyl groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer activities. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of novel thiazole derivatives that demonstrated potent antiproliferative effects against various cancer cell lines, suggesting a mechanism involving the inhibition of key cellular pathways such as PI3K .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study on thiazole derivatives reported that certain compounds exhibited significant antibacterial activity against various strains of bacteria. This suggests that this compound may possess similar properties due to its structural analogies .

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of thiazole derivatives, researchers found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation into thiazole compounds revealed that derivatives with similar structures to this compound showed promising results against Gram-positive and Gram-negative bacteria. The studies emphasized the potential for developing new antimicrobial agents based on this compound's framework .

Summary of Applications

Mechanism of Action

The mechanism of action of (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound’s dihydroxybenzylidene moiety can participate in redox reactions, while the thiazolone ring can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- (2,3-Dihydroxybenzylidene)malonic acid

- N’-(2,3-dihydroxybenzylidene)benzohydrazide

- N’-(2,3-dihydroxybenzylidene)-4-hydroxybenzohydrazide

Uniqueness

What sets (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one apart from similar compounds is its unique combination of a thiazolone ring and a dihydroxybenzylidene moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one , also known as CAS Number 590376-71-9, is a thiazolone derivative characterized by its unique structural features that contribute to its biological activity. This article delves into the biological activities of this compound, focusing on its potential therapeutic applications, particularly in the fields of antimicrobial and antioxidant research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7N O3S2

- Molecular Weight : 239.29 g/mol

Structural Features

The compound features:

- A thiazolone ring which is known for its reactivity and ability to interact with biological systems.

- A dihydroxybenzylidene moiety that enhances its potential antioxidant properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging assays.

Research Findings

In a comparative study, the compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µM, which is comparable to standard antioxidants like ascorbic acid (IC50 = 20 µM). This suggests that the compound may play a role in mitigating oxidative stress-related diseases .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through redox reactions facilitated by the hydroxyl groups on the benzylidene moiety. These interactions can modulate enzymatic activities related to oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) |

|---|---|---|---|

| (Z)-2-Benzylidene-dihydroimidazothiazolone | Structure | 64 µg/mL against S. aureus | IC50 = 30 µM |

| Kojic Acid | Structure | 80 µg/mL against E. coli | IC50 = 28 µM |

This table illustrates that while other compounds exhibit similar activities, this compound shows competitive efficacy in both antimicrobial and antioxidant activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.